Ethyl alpha-methyl-beta-oxopyrazinepropionate
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Overview
Description
Ethyl alpha-methyl-beta-oxopyrazinepropionate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is known for its unique structure, which includes a pyrazine ring, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-methyl-beta-oxopyrazinepropionate typically involves the reaction of ethyl pyruvate with alpha-methyl-beta-oxopyrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-methyl-beta-oxopyrazinepropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Ethyl alpha-methyl-beta-oxopyrazinepropionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl alpha-methyl-beta-oxopyrazinepropionate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: A precursor in the synthesis of ethyl alpha-methyl-beta-oxopyrazinepropionate.
Alpha-methyl-beta-oxopyrazine: Another precursor used in its synthesis.
Ethyl pyrazinecarboxylate: A related compound with similar structural features.
Uniqueness
This compound stands out due to its unique combination of a pyrazine ring and ester functional group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64223-90-1 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)7(2)9(13)8-6-11-4-5-12-8/h4-7H,3H2,1-2H3 |
InChI Key |
OZAKNQDWDCGXHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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